molecular formula C7H12N2O B1276775 2-cyano-N-isobutylacetamide CAS No. 51838-01-8

2-cyano-N-isobutylacetamide

Cat. No.: B1276775
CAS No.: 51838-01-8
M. Wt: 140.18 g/mol
InChI Key: YCGSMOIWEZRTSG-UHFFFAOYSA-N
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Description

2-cyano-N-isobutylacetamide is an organic compound belonging to the family of amides. It has the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol. This compound is used in various scientific experiments and has potential implications in multiple fields of research and industry.

Biochemical Analysis

Biochemical Properties

2-Cyano-N-isobutylacetamide plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reactant in the formation of heterocyclic compounds, which are crucial in medicinal chemistry . The compound’s cyano and carbonyl groups enable it to participate in condensation and substitution reactions, forming a variety of heterocyclic structures . These interactions highlight the versatility of this compound in biochemical processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolite levels . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, influencing its activity and function . These localization mechanisms are essential for understanding the compound’s biochemical effects and optimizing its use in research and therapeutic applications.

Preparation Methods

The synthesis of 2-cyano-N-isobutylacetamide can be carried out through several methods. One common method involves the reaction of 2-cyanoacetyl chloride with isobutylamine in an appropriate solvent . The reaction mixture is heated and stirred under suitable conditions to yield this compound . Another versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Chemical Reactions Analysis

2-cyano-N-isobutylacetamide undergoes various types of chemical reactions, including condensation and substitution reactions. The active hydrogen on the C-2 position of the compound can participate in these reactions . Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .

Scientific Research Applications

2-cyano-N-isobutylacetamide is utilized extensively in scientific research. It is used as a reactant in the synthesis of biologically active heterocyclic compounds . The compound’s unique structure, featuring both carbonyl and cyano functions, makes it suitable for reactions with common bidentate reagents to form a variety of heterocyclic compounds . These compounds have diverse biological activities and are of interest to biochemists and medicinal chemists .

Mechanism of Action

The mechanism of action of 2-cyano-N-isobutylacetamide involves its ability to participate in condensation and substitution reactions due to the active hydrogen on the C-2 position . The compound’s structure allows it to interact with various molecular targets and pathways, leading to the formation of biologically active heterocyclic compounds .

Comparison with Similar Compounds

2-cyano-N-isobutylacetamide can be compared with other cyanoacetamide derivatives, such as 2-cyano-N-acetamide and 2-cyanoacetate compounds . These compounds share similar functional groups and are used in the synthesis of various pharmaceutical compounds . this compound’s unique structure and reactivity make it particularly valuable in the synthesis of novel heterocyclic compounds .

Properties

IUPAC Name

2-cyano-N-(2-methylpropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8/h6H,3,5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGSMOIWEZRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404573
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51838-01-8
Record name 2-cyano-N-isobutylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (113 g., 1.0 mole) and isobutylamine (73 g., 1.0 mole) were refluxed with stirring for 2 hours to give N-isobutyl cyanoacetamide.
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step One

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